tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
Overview
Description
tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is an organic compound with the molecular formula C10H17NO3. It is a carbamate ester, which is a class of compounds containing an ester of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate can be synthesized through the reaction of tert-butyl carbamate with (1S)-2-oxocyclopentanone. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic attack on the carbonyl group of the oxocyclopentanone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate ester used in similar applications.
tert-Butyl N-methylcarbamate: Another carbamate ester with a methyl group instead of the oxocyclopentyl group.
tert-Butyl N-benzyloxycarbamate: A protected hydroxylamine used in organic synthesis.
Uniqueness
tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is unique due to its specific structure, which combines the tert-butyl carbamate group with an oxocyclopentyl moiety. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Biological Activity
tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is an organic compound classified as a carbamate ester. It has garnered attention in both organic synthesis and biological research due to its potential applications as an enzyme inhibitor and its role in studying protein interactions. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H17NO3
- CAS Number : 145106-46-3
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentanone derivative.
The biological activity of this compound primarily involves its interaction with enzymes. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This compound is particularly relevant in the study of enzyme mechanisms and may serve as a scaffold for developing enzyme inhibitors.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, including:
- Cathepsin K : A thiol protease involved in bone resorption and remodeling. The compound may inhibit this enzyme, impacting processes related to bone health and disease .
Protein Interactions
The compound is utilized in studies examining protein interactions, particularly focusing on:
- Enzyme Mechanisms : It aids in elucidating the roles of specific amino acids in enzyme catalysis.
- Therapeutic Applications : Its derivatives could potentially be developed into drugs targeting specific enzymatic pathways .
Case Studies
- Enzyme Activity Modulation : In a study examining the effects of various carbamates on enzyme kinetics, this compound demonstrated significant inhibition of cathepsin K at micromolar concentrations, suggesting its potential as a therapeutic agent for conditions involving bone degradation .
- Synthetic Applications : The compound has been successfully used as a protecting group for amines in peptide synthesis, showcasing its versatility in organic chemistry .
Summary of Biological Activities
Activity | Description |
---|---|
Enzyme Inhibition | Inhibits cathepsin K, impacting bone resorption and remodeling |
Protein Interaction Studies | Used to explore mechanisms of enzyme action and protein binding |
Synthetic Applications | Functions as a protecting group in peptide synthesis |
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSQXOIYRVCHBS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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